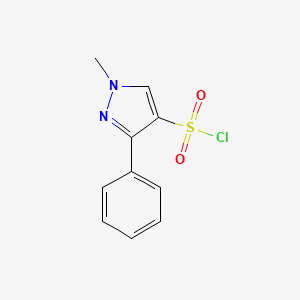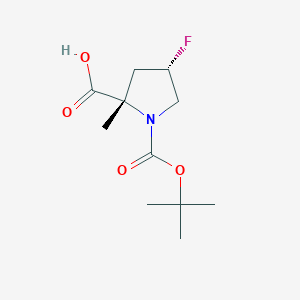
6-Benzylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C14H16O2 It features a benzyl group attached to a cyclohexene ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Benzylation: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the benzyl group.
Carboxylation: The final step involves the carboxylation of the benzylated cyclohexene using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups. Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Acyl chlorides, Esters, Amides
Wissenschaftliche Forschungsanwendungen
6-Benzylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-Benzylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-3-ene-1-carboxylic acid: Lacks the benzyl group, resulting in different chemical and biological properties.
Benzylcyclohexane: Lacks the carboxylic acid group, affecting its reactivity and applications.
6-Benzylcyclohex-3-ene-1-ol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior.
Uniqueness: 6-Benzylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
6-benzylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBOSUXKGDWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)


![N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2845170.png)
![N-[2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)
![8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)


![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)

![2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2845183.png)

